
3a-Epiburchellin
Overview
Description
3a-Epiburchellin is a neolignan, a class of secondary plant metabolites derived from the oxidative coupling of two arylpropane (C6-C3) units. Unlike lignans, neolignans exhibit diverse connectivity patterns, such as linkages between the β-position of one unit and the γ- or α-positions of another . This compound is specifically characterized by a spiro[5.5]undecane skeleton and is an epimer of Burchellin, differing in stereochemistry at the 3a position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Epiburchellin can be achieved through biomimetic syntheses of neolignans such as guianin, burchellin, and futoenone . The process involves the use of various solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, particularly from the herbs of Ocotea cymbarum . The process includes solvent extraction, followed by purification steps such as chromatography to achieve a high-purity product suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: 3a-Epiburchellin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3a-Epiburchellin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3a-Epiburchellin involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of various biological pathways, including those involved in inflammation and microbial inhibition . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C20H20O5
- Molecular Weight : 340.37 g/mol
- CAS Number : 155551-61-4
- Source : Isolated from Aniba burchellii (Lauraceae family) .
- Structural Features: Contains three stereocenters and a benzofuranone core with a propenyl substituent .
The compound is used as a reference standard in pharmacological and phytochemical research due to its structural complexity and relevance in studying plant defense mechanisms .
Comparison with Structurally Similar Neolignans
Structural and Stereochemical Differences
3a-Epiburchellin is closely related to Burchellin and 2-Epi-3a-epiburchellin , sharing the same molecular formula (C20H20O5) but differing in stereochemical configurations.
Compound | CAS Number | Key Stereochemical Features | Source |
---|---|---|---|
This compound | 155551-61-4 | (2R,3S,3aS) configuration; spiro[5.5]undecane | Aniba burchellii |
Burchellin | 38276-59-4 | (2R,3S,3aR) configuration; β-orientation at 3a | Aniba burchellii |
2-Epi-3a-epiburchellin | 57457-99-5 | (2S,3S,3aS) configuration; α-orientation at 2 | Synthetic/plant sources |
Key Observations :
- Synthesis : Both this compound and Burchellin have been synthesized biomimetically from o-vanillin and acetovanillone, highlighting their shared biosynthetic origin .
Physicochemical Properties
Despite identical molecular weights, these compounds exhibit distinct physicochemical profiles:
Biological Activity
3a-Epiburchellin, a naturally occurring neolignan derived from the plant Ocotea cymbarum, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features multiple chiral centers that contribute to its stereochemical diversity. Its unique arrangement of functional groups influences its reactivity and biological properties. The compound is structurally related to burchellin, which is known for its complex polycyclic structure and various bioactivities.
Biological Activities
This compound exhibits several significant biological activities, including:
- Antioxidant Activity : The compound has demonstrated strong antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial effects against various pathogens.
- Antiviral Activity : It has shown potent antiviral effects against coxsackie virus B3, a pathogen responsible for several human diseases.
Target of Action
This compound interacts with biological targets through several mechanisms:
- Larvicidal Activity : In studies involving the dengue mosquito Aedes aegypti, this compound exhibited a strong larvicidal effect, achieving 100% mortality at concentrations ≥30 ppm. The compound disrupts cellular integrity and induces histological changes in the larvae's digestive system.
- Inhibition of Cytokine Production : The compound has been implicated in inhibiting interleukin-2 (IL-2) production in Jurkat T cells, which plays a critical role in T cell activation and proliferation during allergic responses.
Biochemical Pathways
This compound influences various biochemical pathways:
- Nitric Oxide Synthase Inhibition : The compound inhibits nitric oxide synthase activity, affecting immune response pathways and contributing to its anti-inflammatory properties.
- Cellular Effects : It induces significant cellular changes, including destruction and disorganization of midgut epithelial cells in treated larvae.
Comparative Analysis with Similar Compounds
Compound | Structural Features | Unique Properties |
---|---|---|
Burchellin | Similar polycyclic structure | Strong antimicrobial activity |
Guianin | Contains additional methoxy groups | Different antioxidant profiles |
Futoenone | Lacks some hydroxyl groups | Focused on anti-inflammatory properties |
This compound is distinguished by its specific stereochemistry and the balance between its antioxidant and cytotoxic properties. While other neolignans exhibit similar activities, the unique arrangement of functional groups in this compound contributes to distinct biological effects and potential therapeutic applications.
Case Studies
- Antiviral Effects Against Coxsackie Virus B3 :
-
Larvicidal Activity Against Aedes aegypti :
- In experimental settings, this compound showed effective larvicidal activity with notable histological alterations in larvae, indicating potential as a biocontrol agent for mosquito populations.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959203 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112156-46-4, 38276-59-4 | |
Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Burchellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Burchellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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